molecular formula C16H22N2O B5153648 1-[6-(2-Methylphenoxy)hexyl]imidazole

1-[6-(2-Methylphenoxy)hexyl]imidazole

Cat. No.: B5153648
M. Wt: 258.36 g/mol
InChI Key: YTFPDRGUEYRDFO-UHFFFAOYSA-N
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Description

1-[6-(2-Methylphenoxy)hexyl]imidazole is an imidazole-derived compound featuring a hexyl chain terminated by a 2-methylphenoxy group at the 1-position of the imidazole ring.

Properties

IUPAC Name

1-[6-(2-methylphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-15-8-4-5-9-16(15)19-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFPDRGUEYRDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-Methylphenoxy)hexyl]imidazole typically involves the following steps:

    Preparation of 2-Methylphenoxyhexyl Bromide: The reaction begins with the alkylation of 2-methylphenol with 1-bromohexane in the presence of a base such as potassium carbonate. This results in the formation of 2-methylphenoxyhexyl bromide.

    Formation of Imidazole Ring: The next step involves the reaction of 2-methylphenoxyhexyl bromide with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-Methylphenoxy)hexyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may target the imidazole ring, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-[6-(2-Methylphenoxy)hexyl]imidazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, this compound is used as a probe to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its antifungal, antibacterial, and anticancer properties.

    Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(2-Methylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and enzyme active sites, modulating their activity. The compound can inhibit the function of certain enzymes by coordinating with the metal ions in their active sites, leading to altered biochemical pathways. Additionally, the phenoxy group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 1-[6-(2-Methylphenoxy)hexyl]imidazole and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Group Key Applications/Properties Reference
This compound C₁₆H₂₁N₂O₂ (inferred) ~285.35 2-methyl Not reported (inferred: intermediate or ligand)
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]imidazole C₁₆H₂₁ClN₂O₂ 308.81 2-chloro, 4-methoxy Ionic liquid precursor, ligand design
1-(6-Ferrocenylhexyl)-1H-imidazole C₁₉H₂₄FeN₂ 360.25 Ferrocenyl group Ionic liquids, N-heterocyclic carbene ligands
1-[4-(2,2-Dimethoxyethoxy)phenyl]imidazole C₁₃H₁₇N₂O₃ 249.29 2,2-dimethoxyethoxy Not reported (likely solubility modifier)
SB203580 (Pharmacological analog) C₂₁H₁₈FN₃O₂S 395.45 Fluorophenyl, methylsulfinyl p38 MAPK inhibitor

Key Observations:

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl in ) or electron-donating groups (e.g., methoxy in ) on the phenoxy ring alters electronic properties, influencing reactivity and binding affinity in biological systems.
  • Chain Length and Flexibility: The hexyl spacer in this compound and its analogs balances hydrophobicity and conformational flexibility, critical for interactions with biological targets or solvents .
  • Metallocene Derivatives: The ferrocenyl analog exhibits redox activity, making it suitable for electrochemical applications, unlike the purely organic target compound.

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